(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride
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Overview
Description
®-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of ®-tert-Butyl methyl(pyrrolidin-3-yl)carbamate with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction is usually performed in an organic solvent such as dichloromethane or ethanol to facilitate the dissolution of reactants and products.
Industrial Production Methods
Industrial production of ®-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
®-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl methyl(pyrrolidin-3-yl)carbamate
- tert-Butyl methyl(pyrrolidin-2-yl)carbamate
- tert-Butyl methyl(pyrrolidin-4-yl)carbamate
Uniqueness
®-tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This configuration can influence its reactivity, solubility, and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H21ClN2O2 |
---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8;/h8,11H,5-7H2,1-4H3;1H/t8-;/m1./s1 |
InChI Key |
GQKDCIVYKGWBBH-DDWIOCJRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCNC1.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNC1.Cl |
Origin of Product |
United States |
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